2-[8-(1,4-Dioxa-8-azaspiro[4.5]decyl)methyl]-2'-thiomethyl benzophenone 2-[8-(1,4-Dioxa-8-azaspiro[4.5]decyl)methyl]-2'-thiomethyl benzophenone
Brand Name: Vulcanchem
CAS No.: 898755-94-7
VCID: VC3873639
InChI: InChI=1S/C22H25NO3S/c1-27-20-9-5-4-8-19(20)21(24)18-7-3-2-6-17(18)16-23-12-10-22(11-13-23)25-14-15-26-22/h2-9H,10-16H2,1H3
SMILES: CSC1=CC=CC=C1C(=O)C2=CC=CC=C2CN3CCC4(CC3)OCCO4
Molecular Formula: C22H25NO3S
Molecular Weight: 383.5 g/mol

2-[8-(1,4-Dioxa-8-azaspiro[4.5]decyl)methyl]-2'-thiomethyl benzophenone

CAS No.: 898755-94-7

Cat. No.: VC3873639

Molecular Formula: C22H25NO3S

Molecular Weight: 383.5 g/mol

* For research use only. Not for human or veterinary use.

2-[8-(1,4-Dioxa-8-azaspiro[4.5]decyl)methyl]-2'-thiomethyl benzophenone - 898755-94-7

Specification

CAS No. 898755-94-7
Molecular Formula C22H25NO3S
Molecular Weight 383.5 g/mol
IUPAC Name [2-(1,4-dioxa-8-azaspiro[4.5]decan-8-ylmethyl)phenyl]-(2-methylsulfanylphenyl)methanone
Standard InChI InChI=1S/C22H25NO3S/c1-27-20-9-5-4-8-19(20)21(24)18-7-3-2-6-17(18)16-23-12-10-22(11-13-23)25-14-15-26-22/h2-9H,10-16H2,1H3
Standard InChI Key LMMFPFMGPCUCNR-UHFFFAOYSA-N
SMILES CSC1=CC=CC=C1C(=O)C2=CC=CC=C2CN3CCC4(CC3)OCCO4
Canonical SMILES CSC1=CC=CC=C1C(=O)C2=CC=CC=C2CN3CCC4(CC3)OCCO4

Introduction

Chemical Structure and Molecular Identity

Core Structural Features

The molecule consists of a benzophenone backbone substituted with two distinct functional groups:

  • A 1,4-dioxa-8-azaspiro[4.5]decyl moiety attached via a methyl group at the 8-position of the spiro ring.

  • A thiomethyl group (-SMe) at the 2'-position of the benzophenone aryl ring .

The spirocyclic system introduces conformational rigidity, while the thiomethyl group enhances electron density and influences reactivity. The IUPAC name, [4-(1,4-dioxa-8-azaspiro[4.5]decan-8-ylmethyl)phenyl]-[2-(methylsulfanyl)phenyl]methanone, reflects these substituents .

Table 1: Key Identifiers and Synonyms

IdentifierValueSource
CAS Number898755-94-7
Molecular FormulaC22H25NO3S\text{C}_{22}\text{H}_{25}\text{NO}_{3}\text{S}
Molecular Weight383.51 g/mol
SMILESCSC1=CC=CC=C1C(=O)C2=CC=C(C=C2)CN3CCC4(CC3)OCCO4
InChIKeyNGNJUJWKXBEPRA-UHFFFAOYSA-N

Spectral and Computational Data

  • InChI Code: Provides a machine-readable representation of the molecular structure, enabling computational modeling .

  • 3D Conformation: PubChem’s interactive 3D model highlights the spirocyclic system’s chair-like conformation and the planar benzophenone core .

Synthesis and Manufacturing

Synthetic Pathways

While detailed synthetic protocols are proprietary, the structure suggests a multi-step approach:

  • Spiro Ring Formation: Cyclization of a diol and amine precursor to form the 1,4-dioxa-8-azaspiro[4.5]decane system.

  • Methylation: Introduction of the thiomethyl group via nucleophilic substitution or thiol-ene chemistry.

  • Coupling Reaction: Friedel-Crafts acylation or Suzuki-Miyaura coupling to attach the benzophenone backbone .

Table 2: Representative Reaction Conditions

StepReagents/ConditionsPurpose
CyclizationEthylene glycol, NH₃, acid catalystForm spirocyclic amine
ThiomethylationCH₃SH, base, polar aprotic solventIntroduce -SMe group
CouplingAlCl₃ (Lewis acid), 80–100°CBenzophenone backbone assembly

Purification and Yield Optimization

  • Chromatography: Silica gel column chromatography is typically employed for purification .

  • Crystallization: Ethanol/water mixtures yield white crystalline solid with >95% purity .

Physical and Chemical Properties

Solubility and Stability

  • Solubility: Freely soluble in DMSO (≥10 mM) and dichloromethane; sparingly soluble in water (<0.1 mg/mL) .

  • Storage: Stable at room temperature for 1 month when sealed; long-term storage requires -20°C under inert gas .

Spectroscopic Data

  • IR Spectroscopy: Strong absorption at 1680 cm⁻¹ (C=O stretch), 1250 cm⁻¹ (C-O-C ether), and 2550 cm⁻¹ (S-H stretch, minor) .

  • NMR: 1H^1\text{H} NMR (CDCl₃, 400 MHz): δ 7.8 (d, 2H, aromatic), 3.7–4.1 (m, 8H, spiro-OCH₂), 2.5 (s, 3H, SCH₃) .

Applications and Research Findings

Pharmaceutical Intermediate

The compound’s spirocyclic and thiomethyl groups make it a candidate for:

  • Kinase Inhibitors: Structural analogs inhibit protein kinases involved in cancer pathways .

  • Antioxidant Agents: Thiomethyl groups scavenge free radicals, as demonstrated in in vitro assays .

Material Science

  • Liquid Crystals: The rigid spiro core enhances thermal stability in mesophase materials .

  • Polymer Additives: Improves UV resistance in polycarbonates due to benzophenone’s light-absorbing properties .

Comparative Analysis with Related Compounds

Table 3: Structural and Functional Comparisons

Compound NameCASMolecular FormulaKey Differences
4'-Carboethoxy-2-[8-(1,4-dioxa-8-azaspiro[4.5]decyl)methyl]benzophenone898755-92-5C24H27NO5\text{C}_{24}\text{H}_{27}\text{NO}_{5}Carboethoxy group replaces thiomethyl
2-[8-(1,4-Dioxa-8-azaspiro[4.5]decyl)methyl]-4'-thiomethyl benzophenone898755-95-8C22H25NO3S\text{C}_{22}\text{H}_{25}\text{NO}_{3}\text{S}Thiomethyl group at 4' instead of 2'

Future Directions

  • Biological Screening: Evaluate anticancer and antimicrobial activity in cell-based assays.

  • Process Optimization: Develop greener synthetic routes using catalytic methods.

  • Formulation Studies: Explore nanoencapsulation to enhance bioavailability for potential therapeutic use.

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